(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol
Overview
Description
(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol is a compound that features both an indole and an imidazole moiety. The indole structure is a common motif in many natural products and pharmaceuticals, while the imidazole ring is found in various biologically active molecules. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . Another approach involves the use of N-methoxycarbamoyl indoles and propargyl alcohols in a Rh(III)-catalyzed C–H allenylation/annulation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Fischer indole synthesis or the Rh(III)-catalyzed method to ensure high yields and purity. These methods would be scaled up to accommodate larger quantities required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol undergoes various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole or imidazole rings.
Scientific Research Applications
(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biological pathways.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol exerts its effects involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The imidazole ring can also bind to metal ions and participate in coordination chemistry, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A precursor for many biologically active molecules.
Imidazo[1,5-a]indol-3-ones: Compounds with similar structural features and biological activities.
Uniqueness
(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol is unique due to its combination of both indole and imidazole moieties, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both synthetic and biological applications.
Properties
IUPAC Name |
4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1,3-dihydroimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,16H,(H2,14,15,17)/b7-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTNARRBWGUBEI-ALCCZGGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=O)N3)O)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=C(NC(=O)N3)O)/C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347261, DTXSID301347389 | |
Record name | (5Z)-5-(1H-Indol-3-ylmethylene)-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-5-[(E)-indol-3-ylidenemethyl]-1,3-dihydroimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5453-51-0, 117490-34-3 | |
Record name | NSC49284 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS000737838 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18701 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (5Z)-5-(1H-Indol-3-ylmethylene)-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-5-[(E)-indol-3-ylidenemethyl]-1,3-dihydroimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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